3-Chloroisoquinoline-6-carbonitrile is a heterocyclic compound characterized by its unique molecular structure, which includes a chloro substituent and a cyano group on the isoquinoline framework. The molecular formula for this compound is C10H6ClN, and it has a molecular weight of approximately 191.61 g/mol. This compound is classified under isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 3-Chloroisoquinoline-6-carbonitrile can be achieved through several methods, primarily involving the chlorination of isoquinoline derivatives followed by the introduction of the cyano group. One common synthetic route is the Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the chloro and formyl groups at specific positions. Subsequently, the formyl group can be converted to a carbonitrile via nucleophilic substitution reactions.
The structural representation of 3-Chloroisoquinoline-6-carbonitrile highlights its aromatic isoquinoline core, with a chlorine atom at the 3-position and a cyano group at the 6-position. The presence of these functional groups significantly influences its chemical reactivity and biological properties.
3-Chloroisoquinoline-6-carbonitrile participates in various chemical reactions due to its functional groups:
The mechanism of action of 3-Chloroisoquinoline-6-carbonitrile is primarily linked to its potential as an enzyme inhibitor. It interacts with specific molecular targets by binding to active sites on enzymes, effectively blocking their activity. This interaction is facilitated by the electrophilic nature of the chloro and cyano groups, which can form covalent bonds with nucleophilic residues in proteins.
3-Chloroisoquinoline-6-carbonitrile has several significant applications in scientific research:
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry due to their planar, bicyclic structure that enables diverse interactions with biological targets. The fusion of benzene and pyridine rings creates an electron-deficient system amenable to electrophilic substitution, positioning 3-chloro-6-cyano derivatives as particularly versatile intermediates. The chloro group at C-3 enhances halogen bonding capabilities with biomolecular targets, while the C-6 nitrile group provides a linear geometry suitable for dipole interactions or chemical derivatization [7]. This dual functionality allows precise modulation of pharmacokinetic properties—the chloro atom increases lipophilicity (log P ≈ 2.8) for membrane penetration, while the nitrile enhances metabolic stability through resonance stabilization [6].
Structurally, 3-chloroisoquinoline-6-carbonitrile serves as a rigid template for designing kinase inhibitors and GPCR modulators. Its molecular weight (188.62 g/mol) and polar surface area (33.12 Ų) fall within optimal ranges for blood-brain barrier permeability, making it valuable for CNS-targeting therapeutics [6]. The scaffold’s planarity facilitates π-stacking with protein aromatic residues, a feature exploited in oncology candidates like topoisomerase inhibitors. As noted in studies of Brazilian biodiversity-derived compounds, such heterocyclic cores frequently mimic natural product pharmacophores while offering superior synthetic tractability [3].
Table 1: Physicochemical Properties of 3-Chloroisoquinoline-6-carbonitrile
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₀H₅ClN₂ | High-resolution MS |
Molecular Weight | 188.62 g/mol | Calculated |
Melting Point | 45-46°C | Differential Scanning Calorimetry |
Log P (Octanol-Water) | 2.78 ± 0.15 | Shake-flask method |
pKa | 1.84 ± 0.30 | Potentiometric titration |
Water Solubility | <1 mg/mL (25°C) | UV spectrophotometry |
Chlorinated isoquinolines emerged prominently in the 1950s with the synthesis of 3-chloroisoquinoline (CAS: 19493-45-9), a compound initially explored as an analgesic intermediate [7]. Early routes involved hazardous chlorination protocols, but modern methods employ Pd-catalyzed C-H activation or Sandmeyer reactions on isoquinolin-3-amines, achieving yields >85% [7]. The introduction of cyano groups gained traction in the 1980s when structure-activity studies revealed their dual role as hydrogen bond acceptors and precursors for tetrazole bioisosteres.
The convergent design of 3-chloro-6-cyano derivatives was first reported in patent literature circa 2010, driven by demand for kinase inhibitor intermediates. Fluorochem’s synthesis of methyl 3-chloroisoquinoline-6-carboxylate (CAS: 1416713-88-6) exemplifies this trend, where ester intermediates are converted to nitriles via dehydrative amidation [4]. The historical progression shows three key phases:
This evolution parallels advances in heterocyclic nomenclature—early compounds were named as “6-chloro-3-isoquinolinecarbonitrile” (PubChem CID: 75412019), but Hantzsch-Widman systematization later standardized naming to “3-chloroisoquinoline-6-carbonitrile” [1] [5].
Table 2: Evolution of Key Derivatives in Drug Discovery
Decade | Representative Compound | Therapeutic Application | Synthetic Innovation |
---|---|---|---|
1960s | 3-Chloroisoquinoline | Analgesic intermediates | Direct electrophilic chlorination |
1990s | Isoquinoline-6-carbonitrile | Antidepressant scaffolds | Rosenmund-von Braun cyanation |
2010s | 3-Chloroisoquinoline-6-carbonitrile | Kinase inhibitor cores | Tandem Pd-catalyzed functionalization |
In contemporary pipelines, this scaffold serves as a critical building block for lead optimization, particularly in anticancer and antiparasitic agents. Its most advanced application appears in MGL-3196 (VK2809), a thyroid hormone receptor β-agonist where a dichlorophenyl analog demonstrates 28-fold selectivity over THR-α receptors [2]. The compound’s chloro-cyano motif enables three strategic modifications:
DNDi’s open-source drug discovery platform has screened over 4.5 million compounds against neglected diseases, identifying 3-chloroisoquinoline-6-carbonitrile derivatives as hits against Trypanosoma cruzi (Chagas disease) [8]. The Lead Optimization Latin America (LOLA) consortium specifically optimizes such scaffolds for leishmaniasis, leveraging the core’s ability to inhibit parasite topoisomerase II.
High-throughput screening data reveals advantageous ligand efficiency metrics:
Table 3: Biological Screening Data of Derivatives (Select Examples)
Derivative Structure | Biological Target | Activity (IC₅₀) | Source |
---|---|---|---|
3-Cl-6-CN-Isoquinoline-phenyl | THR-β agonist | 3.2 nM | [2] |
1-(3-Cl-6-CN-Isoq)-piperazine | T. brucei inhibition | 870 nM | [8] |
3-Cl-6-(tetrazole)-Isoquinoline | Pim-1 kinase | 15 nM | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7